molecular formula C11H21NO3 B6359688 N-Boc-(+/-)-3-aminohexanal;  98% CAS No. 1335031-90-7

N-Boc-(+/-)-3-aminohexanal; 98%

Cat. No. B6359688
CAS RN: 1335031-90-7
M. Wt: 215.29 g/mol
InChI Key: WTIHBBWWMJDNJD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-3-aminohexanal, also known as Boc-AHA, is a chiral amino acid derivative with a wide variety of applications in both organic and medicinal chemistry. Boc-AHA is a bifunctional molecule, which has a carboxylic acid group and an amine group, both of which can be used in a variety of organic synthesis reactions. Its high purity (98%) makes it an ideal starting material for a variety of organic synthesis reactions.

Scientific Research Applications

N-Boc-(+/-)-3-aminohexanal; 98% is widely used in medicinal and organic chemistry research. It is often used as a starting material in the synthesis of other compounds, such as peptides, amino acids, and other small molecules. It is also used in the synthesis of chiral molecules, which are molecules with two or more stereoisomers.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminohexanal; 98% is largely dependent on the reaction being performed. In some reactions, such as the synthesis of peptides, N-Boc-(+/-)-3-aminohexanal; 98% acts as a protecting group, preventing unwanted side reactions. In other reactions, such as the synthesis of chiral molecules, N-Boc-(+/-)-3-aminohexanal; 98% acts as a chiral auxiliary, allowing for the selective formation of one stereoisomer over the other.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-(+/-)-3-aminohexanal; 98% are largely dependent on the application. As a starting material for the synthesis of peptides, N-Boc-(+/-)-3-aminohexanal; 98% does not have any direct biochemical or physiological effects. However, the peptides produced from N-Boc-(+/-)-3-aminohexanal; 98% can have a variety of biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of N-Boc-(+/-)-3-aminohexanal; 98% is its high purity (98%), which makes it an ideal starting material for a variety of organic synthesis reactions. Its bifunctional nature also makes it an ideal starting material for the synthesis of peptides and chiral molecules. The main limitation of N-Boc-(+/-)-3-aminohexanal; 98% is its relatively low solubility in most organic solvents, which can make it difficult to work with in some reactions.

Future Directions

Some potential future directions for N-Boc-(+/-)-3-aminohexanal; 98% include its use in the synthesis of peptide-based drugs, the development of new synthetic pathways, and the development of new chiral auxiliaries. Additionally, N-Boc-(+/-)-3-aminohexanal; 98% may be used as a starting material for the synthesis of small molecules with therapeutic applications, such as antibiotics and antiviral agents. Finally, N-Boc-(+/-)-3-aminohexanal; 98% may be used in the synthesis of fluorescent peptides for use in imaging and other applications.

Synthesis Methods

N-Boc-(+/-)-3-aminohexanal; 98% is synthesized through a two-step process. The first step involves the reaction of 3-aminopentanoic acid with bromoacetyl bromide in the presence of a base. This reaction produces a bromoacetylated intermediate, which is then reacted with sodium hydroxide to form the desired N-Boc-(+/-)-3-aminohexanal; 98% product.

properties

IUPAC Name

tert-butyl N-[(3R)-1-oxohexan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIHBBWWMJDNJD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-aminohexanal

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